OSMI-4

OGT inhibition enzymatic assay competitive inhibition

OSMI-4 is a low nanomolar OGT inhibitor (EC50=3μM in cells). Its ethyl ester prodrug design requires intracellular carboxylesterase hydrolysis, enabling cell-type-specific activity studies. With sub-nanomolar enzymatic potency (IC50=1.7nM, Ki=0.7nM), it is a high-confidence probe for O-GlcNAc biology. Validated for in vivo oral administration in rodents. Avoid generic OGT inhibitors—this compound's unique SAR ensures target-specific transcriptional and chromatin remodeling insights.

Molecular Formula C27H26ClN3O7S2
Molecular Weight 604.09
CAS No. 2260791-14-6
Cat. No. B2549749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSMI-4
CAS2260791-14-6
Molecular FormulaC27H26ClN3O7S2
Molecular Weight604.09
Structural Identifiers
SMILESCCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl
InChIInChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32)/t26-/m1/s1
InChIKeySTPSLAZMEWZDAJ-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate (CAS 2260791-14-6): Procurement-Specification Evidence for OGT Tool Compounds


The compound bearing CAS number 2260791-14-6, systematically designated Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate, is a synthetic organic small molecule and a structural analog within the OSMI (O-GlcNAc transferase small molecule inhibitor) series. It functions as an inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT) , the sole enzyme responsible for the dynamic, nutrient-sensitive post-translational modification O-GlcNAcylation. The compound, widely known under the synonym OSMI-4, is offered by reputable vendors with reported purities of ≥98% to >99% for research applications [1].

Why Generic OGT Inhibitor Substitution Is Not Warranted: Critical Potency and Selectivity Variances in the OSMI Series for 2260791-14-6


The OGT inhibitor landscape contains numerous chemical scaffolds with widely disparate target engagement profiles, rendering in-class substitution a high-risk procurement decision. The OSMI series itself exhibits profound structure-activity relationship (SAR) sensitivity, where small structural modifications translate into dramatic potency shifts—an approximate 1,000-fold decrease in activity has been observed with core alterations [1]. Furthermore, the compound with CAS 2260791-14-6 (OSMI-4) exists as an ethyl ester prodrug, requiring intracellular carboxylesterase-mediated hydrolysis to generate the active carboxylate metabolite (OSMI-4a) [2]; this pharmacokinetic prerequisite is not a universal feature among OGT inhibitors or even across all OSMI analogs, fundamentally distinguishing its in-cell activity profile from other OGT-targeting small molecules.

Quantitative Differentiation Evidence for Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate (2260791-14-6) Against Closest Comparators


OGT Enzymatic Inhibition Potency: OSMI-4 (2260791-14-6) vs. OSMI-1 Comparative IC₅₀/Ki Analysis

Compound 2260791-14-6 (OSMI-4) demonstrates sub-nanomolar competitive inhibition against recombinant human OGT, with an IC₅₀ of 1.7 nM and a Ki of 0.7 nM . This represents a substantial improvement over the first-generation OSMI-1, which, while structurally related, exhibits significantly weaker target engagement in biochemical assays. The dramatic potency enhancement in OSMI-4 is attributed to the presence of a chlorine substituent on the quinolinone ring adjacent to the sulfonamide group, enabling a tighter fit within the enzyme's uridine-binding pocket [1].

OGT inhibition enzymatic assay competitive inhibition

Cellular O-GlcNAcylation Suppression Efficacy: OSMI-4 (2260791-14-6) vs. OSMI-1 Cell-Based Potency Comparison

In cellular assays, compound 2260791-14-6 (OSMI-4) suppresses global protein O-GlcNAcylation with an EC₅₀ of 3 μM, reducing O-GlcNAc levels almost completely at 5 μM in HEK293T cells [1]. At 10 μM, OSMI-4 reduces O-GlcNAcylated protein levels by 75% in HeLa cells and 70% in MCF-7 cells . In contrast, OSMI-1, while capable of inhibiting protein O-GlcNAcylation in mammalian cells, requires higher concentrations and exhibits less complete suppression of the modification .

cellular O-GlcNAcylation dose-response western blot

Glycosyltransferase Selectivity Profile: OSMI-4 (2260791-14-6) Demonstrates Minimal Off-Target Activity at Supra-Therapeutic Concentrations

Compound 2260791-14-6 (OSMI-4) exhibits a favorable selectivity window against related glycosyltransferases and key cellular signaling proteins. At concentrations up to 100 μM—approximately 33-fold above the cellular EC₅₀—OSMI-4 showed no significant inhibition of glycogen synthase kinase 3β (GSK3β) or β-1,4-galactosyltransferase, nor did it affect cellular phosphorylation levels of Akt or ERK1/2 . This selectivity profile distinguishes OSMI-4 from many tool compounds where potent target engagement is accompanied by substantial off-target glycosyltransferase cross-reactivity or unintended perturbation of phosphorylation-dependent signaling cascades.

selectivity glycosyltransferase off-target profiling

Prodrug Activation Mechanism: OSMI-4 Ethyl Ester Requires Intracellular Carboxylesterase Hydrolysis to Yield Active OSMI-4a Metabolite

Compound 2260791-14-6 (OSMI-4) is designed as an ethyl ester prodrug that undergoes intracellular carboxylesterase-mediated hydrolysis to generate the active carboxylate metabolite OSMI-4a, which exhibits a binding Kd of 8 nM for OGT . This prodrug strategy is intended to enhance cellular permeability, as the ester moiety masks the negatively charged carboxylate. However, the rate and extent of hydrolysis are cell-type dependent, with differential carboxylesterase expression across cell lines influencing the apparent cellular potency [1]. This activation mechanism contrasts with directly active OGT inhibitors that do not require intracellular enzymatic processing, such as certain non-ester OSMI analogs or alternative chemotypes.

prodrug intracellular activation carboxylesterase

In Vivo Oral Bioavailability: OSMI-4 Demonstrates Systemic Exposure Following Oral Administration in Rodent Models

Compound 2260791-14-6 (OSMI-4) is orally bioavailable in rodent models, enabling systemic administration for in vivo studies of OGT inhibition. While OSMI-1 has been reported for systemic administration in mouse models with demonstrated efficacy in normalizing hippocampal O-GlcNAcylation and improving behavioral outcomes in a Rett syndrome model [1], OSMI-4 represents a more potent tool compound option for in vivo applications where maximal OGT inhibition is desired. Both compounds require appropriate formulation for oral delivery; Selleck provides validated in vivo formulation protocols for OSMI-4 (5 mg/mL homogeneous suspension in CMC-Na for oral administration) . Direct comparative in vivo efficacy data between OSMI-4 and OSMI-1 across the same disease models is not yet available in the public literature, limiting definitive conclusions regarding relative in vivo performance.

oral bioavailability pharmacokinetics in vivo efficacy

OGT Inhibition Is Not Equivalent to O-GlcNAcase Modulation: OSMI-4 as a Direct OGT Inhibitor Distinct from OGA Tool Compounds

Compound 2260791-14-6 (OSMI-4) functions as a direct competitive inhibitor of O-GlcNAc transferase (OGT), the enzyme responsible for adding O-GlcNAc modifications to serine and threonine residues. This mechanism is mechanistically and functionally distinct from inhibitors of O-GlcNAcase (OGA), such as Thiamet-G, which increase global O-GlcNAcylation by blocking the removal of the modification . Procurement of OSMI-4 versus an OGA inhibitor represents a binary experimental choice with opposite effects on cellular O-GlcNAc homeostasis: OSMI-4 decreases O-GlcNAc levels, while OGA inhibitors increase them. Within the OGT inhibitor class, OSMI-4 demonstrates significantly greater enzymatic potency (IC₅₀ = 1.7 nM, Ki = 0.7 nM) compared to first-generation OSMI compounds .

OGT vs. OGA mechanism of action experimental design

Validated Research Applications for Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate (2260791-14-6; OSMI-4)


Mechanistic Dissection of O-GlcNAc-Dependent Transcriptional and Epigenetic Regulation

Compound 2260791-14-6 is validated for studying OGT inhibition in diverse human cell lines . Its robust cellular suppression of global O-GlcNAcylation (EC₅₀ = 3 μM; 5 μM reduces levels almost completely in HEK293T cells) [1] enables acute interrogation of O-GlcNAc-dependent transcriptional programs and chromatin remodeling events. The selectivity window against GSK3β, β-1,4-galactosyltransferase, and the Akt/ERK1/2 signaling axis at concentrations up to 100 μM supports its use as a high-confidence chemical probe for attributing observed transcriptional changes specifically to OGT inhibition rather than confounding off-target kinase or glycosyltransferase modulation.

In Vivo Studies of O-GlcNAc Homeostasis in Rodent Disease Models Requiring Oral Dosing

The oral bioavailability of 2260791-14-6 in rodent models enables chronic systemic administration for in vivo investigations of O-GlcNAc dysregulation in disease contexts, including cancer, neurodegeneration, and metabolic disorders. Validated formulation protocols (5 mg/mL homogeneous suspension in CMC-Na for oral gavage) [1] facilitate reproducible in vivo dosing. Researchers should note that while OSMI-1 has demonstrated in vivo efficacy in Rett syndrome models , direct comparative PK or efficacy data between OSMI-4 and OSMI-1 are not yet available in the public domain; independent PK validation in the intended experimental system is recommended.

Cell-Type-Specific Probing of OGT Dependency and Prodrug Activation Kinetics

The ethyl ester prodrug design of 2260791-14-6, requiring intracellular carboxylesterase-mediated hydrolysis to generate the active OSMI-4a metabolite (Kd = 8 nM) , makes it a valuable tool for probing cell-type-specific differences in esterase activity and its impact on OGT inhibitor potency. Researchers can leverage the cell-type-dependent hydrolysis rates [1] to design experiments comparing O-GlcNAc suppression across cell lines with differential carboxylesterase expression (e.g., hepatic vs. non-hepatic cells), providing insights into the interplay between prodrug activation and apparent cellular EC₅₀ values.

Biochemical and Structural Studies of OGT Active Site Engagement and Inhibitor Binding Mode

The sub-nanomolar enzymatic potency (IC₅₀ = 1.7 nM; Ki = 0.7 nM, competitive with UDP-GlcNAc) and well-defined structural basis for inhibition—chlorine substitution on the quinolinone ring adjacent to the sulfonamide enabling tight uridine-binding pocket occupancy [1]—position 2260791-14-6 as an optimal tool compound for in vitro biochemical and structural biology studies of OGT. Its competitive inhibition mode allows precise kinetic characterization of substrate binding and can serve as a reference inhibitor in enzymatic screening cascades and co-crystallization efforts aimed at understanding OGT's catalytic mechanism and substrate recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for OSMI-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.